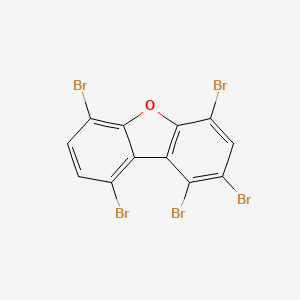

1,2,4,6,9-Pentabromo-dibenzofuran

Beschreibung

Eigenschaften

CAS-Nummer |

617708-04-0 |

|---|---|

Molekularformel |

C12H3Br5O |

Molekulargewicht |

562.7 g/mol |

IUPAC-Name |

1,2,4,6,9-pentabromodibenzofuran |

InChI |

InChI=1S/C12H3Br5O/c13-4-1-2-5(14)11-8(4)9-10(17)6(15)3-7(16)12(9)18-11/h1-3H |

InChI-Schlüssel |

OOFFKFQUIPUATM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C2C(=C1Br)C3=C(O2)C(=CC(=C3Br)Br)Br)Br |

Herkunft des Produkts |

United States |

Unmasking Pentabrominated Dibenzofurans (PeBDFs): Environmental Sources, Occurrence, and Analytical Workflows

Introduction

As a Senior Application Scientist specializing in environmental toxicology and trace-level mass spectrometry, I frequently encounter the analytical and toxicological challenges posed by polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). Among these, pentabrominated dibenzofurans (PeBDFs)—specifically the 2,3,4,7,8-PeBDF and 1,2,3,7,8-PeBDF congeners—stand out due to their potent dioxin-like toxicity and persistent environmental accumulation[1]. Historically overshadowed by their chlorinated analogues (PCDD/Fs), PeBDFs are now recognized by the WHO as critical contributors to the total toxic equivalency (TEQ) in environmental and biological matrices[2].

This whitepaper provides an authoritative, in-depth guide on the formation, toxicological mechanisms, and rigorous analytical quantification of PeBDFs for researchers and drug development professionals.

Environmental Sources and Formation Mechanisms

PeBDFs do not occur naturally; they are anthropogenic byproducts intimately linked to the lifecycle of brominated flame retardants (BFRs) such as polybrominated diphenyl ethers (PBDEs)[3].

Impurities in Commercial Mixtures: Commercial BFR formulations, particularly PentaBDE and DecaBDE, contain trace to significant levels of PeBDFs as manufacturing impurities[1]. During the industrial bromination of diphenyl ethers, side reactions inevitably yield brominated furans, which are subsequently locked into consumer plastics.

Thermal Degradation and De Novo Synthesis: The most significant environmental release of PeBDFs occurs during the uncontrolled combustion or thermal stress of BFR-containing products, such as during e-waste recycling, accidental fires, or municipal solid waste incineration (MSWI)[3][4]. During pyrolysis (optimally around 600°C), PBDEs undergo intramolecular elimination of HBr or Br₂, directly forming PBDFs[3]. In simulated cathode-ray tube (CRT) TV fires, PeBDFs were identified as the dominant congener in the resulting ash[4].

Mechanistic pathways of PeBDF formation and environmental release.

Occurrence in Environmental and Biological Matrices

The extreme lipophilicity (log Kow > 6) and environmental persistence of PeBDFs dictate their partitioning into organic-rich matrices and subsequent bioaccumulation[5].

Abiotic Matrices: In municipal solid waste incinerators, bottom ashes exhibit significantly higher PBDD/F contents (8.11–52.2 pg TEQ/g) compared to fly ashes, indicating the incomplete destruction of PBDEs in the feeding waste[3]. Furthermore, soil samples adjacent to primitive e-waste recycling facilities show PeBDFs as the most abundant brominated furan homologue[4].

Biotic Matrices and Human Exposure: PeBDFs bioaccumulate aggressively through the food web. In human adipose tissue and breast milk, PeBDFs are routinely detected, often correlating directly with PBDE body burdens[2][5]. The 2,3,7,8-substituted PeBDFs are particularly concerning as they resist metabolic degradation, leading to chronic exposure and background TEQ accumulation[2].

Toxicological Paradigm: The AhR Signaling Pathway

The toxicity of PeBDFs is mediated almost exclusively through the Aryl Hydrocarbon Receptor (AhR) pathway[6]. For drug development professionals assessing off-target endocrine disruption or developing AhR antagonists, understanding this cascade is paramount.

Mechanism of Action:

-

Ligand Binding: Highly lipophilic 2,3,4,7,8-PeBDF crosses the cell membrane and binds to the cytosolic AhR with high affinity, displacing chaperone proteins (HSP90, XAP2, p23)[7].

-

Nuclear Translocation: The activated ligand-AhR complex translocates into the nucleus.

-

Heterodimerization: It dimerizes with the AhR Nuclear Translocator (ARNT)[6].

-

Gene Transcription: The heterodimer binds to Dioxin Response Elements (DREs) in the DNA, driving the transcription of cytochrome P450 enzymes (e.g., CYP1A1). This persistent activation leads to oxidative stress, hepatotoxicity, and developmental disruption[7].

AhR-mediated signaling pathway induced by 2,3,4,7,8-PeBDF.

Quantitative Data Summary

To contextualize the environmental burden, the following table synthesizes PeBDF and related PBDD/F concentrations across critical matrices.

| Matrix / Source | Location / Context | Concentration / TEQ Levels | Key Findings & References |

| Simulated TV Fire Ash | Laboratory (CRT TV) | 740 ng/g (Total PBDD/Fs) | PeBDFs were the highest concentrated congener in the ash[4]. |

| E-Waste Recycling Soil | Vicinity of burn sites | PeBDFs dominant | PeBDFs > TBDFs; congener diversity increased post-fire[4]. |

| MSWI Bottom Ash | Municipal Incinerators | 8.11 – 52.2 pg TEQ/g | Significantly higher than fly ash; indicates incomplete destruction[3]. |

| Commercial DecaBDE | Flame Retardant Mixtures | Trace to ppb levels | 1,2,3,7,8-PeBDF and 2,3,4,7,8-PeBDF present as major impurities[1]. |

Self-Validating Analytical Protocol: GC-HRMS Quantification

Accurate quantification of PeBDFs requires rigorous sample preparation to eliminate massive lipid and PBDE interferences. The following protocol is adapted from EPA Method 1614 principles, optimized specifically for brominated furans.

Rationale for Methodology: Brominated compounds are thermally labile compared to their chlorinated analogues. Prolonged exposure to high GC inlet temperatures or active sites in the column can cause debromination (e.g., PeBDF degrading to TBDF). Therefore, a short GC column and optimized injection parameters are non-negotiable.

Step-by-Step GC-HRMS Workflow:

-

Isotope Dilution: Spike the homogenized sample (e.g., 10 g soil or 5 g lipid) with a suite of ¹³C₁₂-labeled PeBDF internal standards. Causality: This mathematically corrects for analyte loss during the extensive cleanup process.

-

Extraction: Perform Accelerated Solvent Extraction (ASE) using Toluene/Dichloromethane (1:1, v/v) at 120°C and 1500 psi.

-

Multilayer Silica Gel Cleanup: Pass the extract through a column containing layers of acidic (sulfuric acid) and basic (sodium hydroxide) silica. Causality: Acidic silica aggressively oxidizes bulk lipids, while basic silica removes biogenic acidic interferences, preventing ion suppression in the MS source.

-

Carbon Fractionation: Load the extract onto an activated carbon column (e.g., Carbopack C). Elute bulk PBDEs and non-planar compounds with hexane/dichloromethane. Elute the planar PeBDFs in the reverse direction using boiling toluene. Causality: Planar molecules like PeBDFs intercalate strongly into the carbon matrix; reverse elution with an aromatic solvent is mandatory to recover them.

-

GC-HRMS Analysis:

-

Column: 15 m x 0.25 mm x 0.1 µm DB-5HT. Causality: A short column minimizes thermal residence time, preventing in-source debromination.

-

Inlet: Pulsed splitless injection at 260°C.

-

Mass Spec: Magnetic sector HRMS operating at a resolving power of ≥ 10,000 (10% valley).

-

Detection: Selected Ion Monitoring (SIM) of the [M]+ and [M+2]+ ions.

-

Step-by-step sample preparation and GC-HRMS workflow for PeBDF analysis.

Conclusion

The ubiquitous historical use of brominated flame retardants has inadvertently seeded our environment with pentabrominated dibenzofurans. Because of their structural affinity for the AhR and their high persistence, PeBDFs demand rigorous analytical surveillance. By employing isotope-dilution GC-HRMS and understanding the thermal lability of these analytes, researchers can accurately map their occurrence and mitigate their toxicological impact on human health.

References[2] Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds. nih.gov. Link[4] “New” brominated flame retardants as emerging contaminants in the environment: sources, occurrence, pathways and measurement. norman-network.net. Link[7] Interactions of Polybrominated Diphenyl Ethers with the Aryl Hydrocarbon Receptor Pathway. oup.com. Link[6] The Aryl Hydrocarbon Receptor in Neurotoxicity: An Intermediator Between Dioxins and Neurons in the Brain. nih.gov. Link[5] Polybrominated Dibenzo-p-dioxins, Dibenzofurans, and Diphenyl Ethers in Japanese Human Adipose Tissue. acs.org. Link[3] Distribution of polybrominated diphenyl ethers (PBDEs) and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) in municipal solid waste incinerators. researchgate.net. Link[1] PBDD/F impurities in some commercial deca-BDE. researchgate.net. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. norman-network.net [norman-network.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Aryl Hydrocarbon Receptor in Neurotoxicity: An Intermediator Between Dioxins and Neurons in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Unraveling the Persistent Threat: A Technical Guide to the Toxicokinetics and Bioaccumulation of Polybrominated Dibenzofurans (PBDFs)

For the attention of Researchers, Scientists, and Drug Development Professionals.

Foreword: The Silent Persistence of PBDFs

Polybrominated dibenzofurans (PBDFs) represent a class of halogenated aromatic hydrocarbons that, while not intentionally produced, have become a significant environmental concern. These compounds are primarily formed as unintentional byproducts during the production of brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), and through the thermal degradation and photolysis of these widely used chemicals.[1] Their structural similarity to the highly toxic polychlorinated dibenzofurans (PCDFs) and dioxins raises significant concerns about their potential to cause adverse health effects in both wildlife and humans. Understanding the journey of these persistent and lipophilic molecules through biological systems—their toxicokinetics and bioaccumulation—is paramount to accurately assessing their risk and developing strategies for mitigation. This in-depth technical guide provides a comprehensive overview of the current scientific understanding of PBDF toxicokinetics and bioaccumulation, offering field-proven insights and detailed methodologies for researchers in the field.

The Genesis of a Contaminant: Sources and Environmental Fate

PBDFs enter the environment through various pathways, primarily linked to the lifecycle of brominated flame retardants.[2] Industrial emissions during the manufacturing of PBDEs, leaching from consumer products containing these flame retardants (e.g., electronics, furniture, textiles), and the improper disposal and recycling of electronic waste are major sources.[2] Once in the environment, their hydrophobic nature drives them to partition from water and air into soil, sediment, and biota.

The environmental fate of PBDFs is governed by their persistence and potential for long-range transport.[3] They are resistant to biodegradation and can travel long distances from their source, leading to their detection in remote ecosystems. A significant pathway for the formation of PBDFs in the environment is the photolytic degradation of PBDEs under UV and solar irradiation, which involves a process of debromination and ring closure.[1][4] This transformation highlights a critical aspect of PBDE risk assessment, as the degradation of a widely used chemical can lead to the formation of a potentially more toxic one.

The Journey Within: Toxicokinetics of PBDFs

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance in an organism. For PBDFs, their lipophilic character is a defining feature that dictates their behavior in biological systems.

Absorption: Breaching the Biological Barriers

The primary routes of exposure to PBDFs for both humans and wildlife are through ingestion of contaminated food and dust, inhalation of contaminated air, and dermal contact.[5] Due to their high lipophilicity, PBDFs are readily absorbed from the gastrointestinal tract. The mechanism of transport across the cell membranes of the intestinal epithelium is believed to be passive diffusion, driven by the concentration gradient and the molecule's ability to dissolve in the lipid bilayer of the cell membrane.[6][7]

The efficiency of absorption can be influenced by the degree of bromination; however, specific data for a wide range of PBDF congeners is limited. Studies on analogous compounds like PCDDs and PCDFs suggest that absorption efficiency is generally high for many congeners.

Distribution: A Preference for Fat

Following absorption, PBDFs are transported in the blood, likely bound to lipoproteins, and are rapidly distributed to various tissues. Their lipophilic nature leads to preferential accumulation in adipose tissue (fat), skin, and the liver.[8] This sequestration in fatty tissues acts as a long-term reservoir, leading to a prolonged biological half-life. The distribution pattern can vary between different PBDF congeners, with more highly brominated congeners potentially exhibiting different partitioning behaviors.

dot

Caption: Conceptual Model of PBDF Toxicokinetics.

Metabolism: The Body's Attempt to Detoxify

The metabolism of PBDFs, like other persistent organic pollutants, is a slow process primarily occurring in the liver. The key enzyme system involved is the cytochrome P450 (CYP) monooxygenase system.[9][10] These enzymes catalyze phase I reactions, which typically involve the introduction of a hydroxyl group onto the PBDF molecule, making it more water-soluble and thus easier to excrete.[10]

The specific CYP isozymes involved in PBDF metabolism are not yet fully elucidated but are likely to include members of the CYP1A, CYP2B, and CYP3A subfamilies, which are known to metabolize a wide range of xenobiotics.[11][12] The rate of metabolism can vary significantly between different PBDF congeners, influenced by the number and position of the bromine atoms. Some congeners may be more resistant to metabolic breakdown, contributing to their longer biological half-lives.

Excretion: A Slow and Arduous Exit

The primary route of excretion for PBDFs and their metabolites is through the feces via biliary excretion.[13] The hydroxylated metabolites formed in the liver can be conjugated with glucuronic acid or sulfate (phase II metabolism) to further increase their water solubility before being excreted into the bile. A small amount of the more water-soluble metabolites may also be excreted in the urine.[13]

Due to their high lipophilicity and sequestration in adipose tissue, the overall elimination of PBDFs from the body is very slow, with half-lives that can extend for years. This slow elimination is a key factor contributing to their bioaccumulation potential.

The Escalating Threat: Bioaccumulation and Biomagnification

Bioaccumulation is the net accumulation of a chemical in an organism from all exposure routes, including water, food, and sediment.[14] Biomagnification, a related process, is the increase in the concentration of a chemical in organisms at successively higher levels in a food chain.[15] PBDFs, due to their persistence, lipophilicity, and resistance to metabolism, are prime candidates for both bioaccumulation and biomagnification.

Quantifying Accumulation: BCF, BAF, and TMF

Several metrics are used to quantify the bioaccumulation potential of a chemical:

-

Bioconcentration Factor (BCF): The ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state.[14]

-

Bioaccumulation Factor (BAF): The ratio of the concentration of a chemical in an organism to its concentration in the surrounding medium (water, soil, or sediment) from all exposure routes.

-

Trophic Magnification Factor (TMF) or Biomagnification Factor (BMF): A measure of the increase in the concentration of a substance with increasing trophic level in a food web. A TMF greater than 1 indicates that the chemical is biomagnifying.[1][16]

While specific and comprehensive quantitative data for a wide range of PBDF congeners are still limited, studies on related compounds and the detection of PBDFs in top predators in various ecosystems strongly suggest that they do bioaccumulate and biomagnify. For instance, studies on PBDEs have shown TMFs greater than 1 in various aquatic food webs.[1]

Table 1: Bioaccumulation Potential of Selected PBDEs (as a proxy for PBDFs)

| Congener | Log Kow | BCF (L/kg) | BMF | TMF |

| BDE-47 | 6.81 | 10,000 - 100,000 | >1 | >1 |

| BDE-99 | 7.27 | 5,000 - 50,000 | >1 | >1 |

| BDE-209 | 9.97 | <100 - 5,000 | <1 - >1 | Variable |

Note: Data is for PBDEs and serves as an illustrative proxy for the potential behavior of PBDFs. Actual values for PBDFs will vary depending on the specific congener and the ecosystem.

The Food Web Conveyor Belt

The process of biomagnification begins at the base of the food web. PBDFs in water and sediment are taken up by primary producers like phytoplankton and benthic invertebrates. These organisms are then consumed by primary consumers, which are in turn eaten by secondary and tertiary consumers. At each trophic level, the concentration of PBDFs increases because they are efficiently retained in the fatty tissues of the organisms and are not easily metabolized or excreted. This leads to the highest concentrations being found in top predators such as marine mammals, birds of prey, and humans.[15]

dot

Caption: Biomagnification of PBDFs in an Aquatic Food Web.

Methodologies for Investigation: A Practical Guide

The study of PBDF toxicokinetics and bioaccumulation requires robust and sensitive analytical methods and well-designed experimental protocols.

Experimental Protocol: In Vivo Toxicokinetic Study in Rodents

This protocol provides a general framework for conducting an in vivo toxicokinetic study of a PBDF congener in a rodent model, such as the Sprague-Dawley rat.[3][17][18]

Objective: To determine the absorption, distribution, metabolism, and excretion of a specific PBDF congener following oral administration.

Materials:

-

Test PBDF congener (with certified purity)

-

Vehicle for administration (e.g., corn oil)

-

Sprague-Dawley rats (male and female, 8-10 weeks old)

-

Metabolic cages for separate collection of urine and feces

-

Analytical instrumentation (e.g., GC-HRMS)

-

Solvents and reagents for sample extraction and cleanup

Procedure:

-

Acclimation: House animals in controlled conditions (temperature, humidity, light cycle) for at least one week prior to the study. Provide ad libitum access to food and water.[3]

-

Dose Preparation: Prepare a dosing solution of the PBDF congener in the chosen vehicle at the desired concentration.

-

Dosing: Administer a single oral dose of the PBDF solution to each rat via gavage. Include a control group that receives only the vehicle.

-

Sample Collection:

-

Blood: Collect blood samples from the tail vein at multiple time points post-dosing (e.g., 0, 1, 2, 4, 8, 24, 48, 72, 96 hours, and then weekly).

-

Urine and Feces: House animals in metabolic cages and collect urine and feces at 24-hour intervals for the duration of the study.

-

Tissues: At the end of the study (e.g., after 28 days), euthanize the animals and collect various tissues, including adipose tissue, liver, kidney, muscle, brain, and skin.

-

-

Sample Processing and Analysis:

-

Extract PBDFs from all biological matrices using appropriate solvent extraction techniques (e.g., Soxhlet or pressurized liquid extraction).[19]

-

Perform sample cleanup to remove interfering compounds using techniques like gel permeation chromatography (GPC) and silica/alumina column chromatography.[19]

-

Quantify the concentration of the parent PBDF and any identifiable metabolites using a validated analytical method, such as GC-HRMS.[7][19]

-

-

Data Analysis:

-

Calculate toxicokinetic parameters from the plasma concentration-time data, including:

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the curve (AUC)

-

Elimination half-life (t1/2)

-

-

Determine the tissue distribution of the PBDF.

-

Quantify the total amount of the PBDF and its metabolites excreted in urine and feces.

-

Experimental Protocol: Bioaccumulation Study in Fish (Following OECD 305 Guideline)

This protocol outlines the key steps for conducting a fish bioaccumulation study according to the OECD Test Guideline 305.[2][5][6][20]

Objective: To determine the bioconcentration factor (BCF) and/or biomagnification factor (BMF) of a PBDF congener in fish.

Materials:

-

Test PBDF congener

-

Test fish species (e.g., rainbow trout, zebrafish)

-

Flow-through or semi-static exposure system

-

Analytical instrumentation (GC-HRMS)

-

Solvents and reagents for sample extraction and cleanup

Procedure:

-

Test Setup:

-

Exposure Phase: Expose the fish to the PBDF for a defined period (typically 28 days or until steady state is reached).

-

Depuration Phase: Transfer the fish to a clean environment (clean water or clean food) and monitor the elimination of the PBDF.

-

Sampling:

-

Collect fish and water/food samples at regular intervals during both the exposure and depuration phases.

-

-

Sample Analysis:

-

Analyze the concentration of the PBDF in fish tissue (whole body or specific tissues) and in the exposure medium (water or food) using a validated analytical method.[7]

-

-

Data Analysis:

-

BCF Calculation: Calculate the BCF as the ratio of the PBDF concentration in the fish to the concentration in the water at steady state.

-

BMF Calculation: Calculate the BMF as the ratio of the PBDF concentration in the fish to the concentration in the diet at steady state.

-

Kinetic BCF/BMF can also be calculated from the uptake and depuration rate constants.

-

Analytical Methodology: Quantification of PBDFs in Biological Tissues

The accurate quantification of PBDFs in complex biological matrices requires highly sensitive and selective analytical techniques. Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for this purpose.[7][19][21]

Step-by-Step Analytical Workflow:

-

Sample Homogenization: Homogenize the tissue sample to ensure uniformity.

-

Internal Standard Spiking: Spike the sample with a known amount of a ¹³C-labeled PBDF internal standard to correct for losses during sample preparation and analysis.

-

Extraction: Extract the PBDFs from the sample matrix using a suitable solvent system, often a mixture of polar and non-polar solvents, and techniques like Soxhlet or accelerated solvent extraction (ASE).

-

Lipid Removal: For fatty tissues, a lipid removal step is crucial. This can be achieved through gel permeation chromatography (GPC) or by using a multilayer silica column.

-

Cleanup: Further purify the extract to remove interfering compounds using a combination of column chromatography techniques, often involving silica, alumina, and carbon columns.[19]

-

Concentration: Concentrate the final extract to a small volume.

-

GC-HRMS Analysis: Inject the extract into the GC-HRMS system. The gas chromatograph separates the different PBDF congeners based on their boiling points and polarity, and the high-resolution mass spectrometer provides highly selective and sensitive detection.

-

Quantification: Quantify the native PBDFs by comparing their response to the response of the ¹³C-labeled internal standards (isotope dilution method).

dot

Caption: Analytical Workflow for PBDF Quantification.

The Bigger Picture: Implications for Human and Environmental Health

The persistent, bioaccumulative, and potentially toxic nature of PBDFs poses a significant threat to both ecosystem and human health. Their ability to biomagnify means that top predators, including humans who consume contaminated fish and other animal products, are at the highest risk of exposure.

The toxicological effects of PBDFs are not as well-studied as their chlorinated counterparts, but they are presumed to act through similar mechanisms, primarily through activation of the aryl hydrocarbon receptor (AhR). This can lead to a range of adverse effects, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the toxicokinetics and bioaccumulation of PBDFs, highlighting their persistence and potential for food web magnification. While our understanding of these contaminants has grown, significant knowledge gaps remain. Future research should focus on:

-

Congener-Specific Data: Generating more comprehensive data on the toxicokinetics and bioaccumulation of a wider range of individual PBDF congeners.

-

Metabolic Pathways: Elucidating the specific CYP450 enzymes involved in PBDF metabolism and identifying major metabolites.

-

Toxicity Assessment: Conducting more in-depth toxicological studies to better understand the health risks associated with PBDF exposure.

-

Environmental Monitoring: Expanding monitoring programs to better assess the global distribution and temporal trends of PBDFs in the environment and in human populations.

By continuing to unravel the complex behavior of these persistent pollutants, the scientific community can provide the necessary data to inform risk assessments, guide regulatory decisions, and ultimately protect human and environmental health from the silent but persistent threat of PBDFs.

References

-

Photolytic degradation of polybromodiphenyl ethers under UV-lamp and solar irradiations. (2009). PubMed. [Link]

-

Trophic magnification of polychlorinated biphenyls and polybrominated diphenyl ethers in an estuarine food web of the Ariake Sea, Japan. (2015). PubMed. [Link]

-

OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Ibacon. [Link]

-

Revision of OECD TG 305 ”Bioaccumulation in fish“ to improve the identification of PBT substances and to reduce the. Umweltbundesamt. [Link]

-

Debromination of Polybrominated Diphenyl Ethers (PBDEs) and Their Conversion to Polybrominated Dibenzofurans (PBDFs) by UV Light: Mechanisms and Pathways. (2018). PubMed. [Link]

-

Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. (2012). OECD. [Link]

-

Analysis of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) in air emission samples by GC-HRMS: method development, validation and a real-case application. ResearchGate. [Link]

-

Lipid normalisation in the OECD 305 dietary test - summary. (2023). GOV.UK. [Link]

-

Trophic magnification rates of eighteen trace elements in freshwater food webs. (2024). Science of The Total Environment. [Link]

-

A gas chromatography/high-resolution mass spectrometry (GC/HRMS) method for determination of polybrominated diphenyl ethers in fish. (2001). PubMed. [Link]

-

Toxics in the Food Web. (2020). United States Environmental Protection Agency. [Link]

-

Aquatic Bioconcentration/Bioaccumulation. Joint Research Centre - European Union. [Link]

-

Lipid normalisation in the OECD 305 dietary test. (2021). GOV.UK. [Link]

-

Method 1614 Brominated Diphenyl Ethers in Water Soil, Sediment and Tissue by HRGC/HRMS August 2007. United States Environmental Protection Agency. [Link]

-

Analysis of Dioxins in Environmental Samples using GC/MS. Agilent. [Link]

-

A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organism. Simon Fraser University. [Link]

-

Rapid determination of enzyme activities of recombinant human cytochromes P450, human liver microsomes and hepatocytes. (2003). PubMed. [Link]

-

A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organisms. Canadian Science Publishing. [Link]

-

Bioaccumulation/bioconcentration of pharmaceutical active compounds in aquatic organisms: Assessment and factors database. Universidade de Santiago de Compostela. [Link]

-

Potential for Biomagnification of Contaminants within Marine and Freshwater Food Webs. Defense Technical Information Center. [Link]

-

Detection of in vivo genotoxicity of haloalkanes and haloalkenes carcinogenic to rodents by the alkaline single cell gel electrophoresis (comet) assay in multiple mouse organs. (1998). PubMed. [Link]

-

Approach to predict the contribution of cytochrome P450 enzymes to drug metabolism in the early drug-discovery stage: the effect of the expression of cytochrome b(5) with recombinant P450 enzymes. (2007). PubMed. [Link]

-

Determination of Cytochrome P450 Metabolic Activity Using Selective Markers. (2012). IntechOpen. [Link]

-

Cytochrome P450 Assays. Charles River Laboratories. [Link]

-

Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. (2017). U.S. Food and Drug Administration. [Link]

-

In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. (2021). PMC. [Link]

-

Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. GOV.UK. [Link]

-

A clinical chemical atlas of xenobiotic toxicity for the Sprague–Dawley rat. Murdoch Research Portal. [Link]

-

Bioaccumulation and distribution of polybrominated diphenyl ethers in marine species from Bohai Bay, China. (2010). PubMed. [Link]

-

Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromat. United States Environmental Protection Agency. [Link]

-

CYP450 Inhibition. Fundación MEDINA. [Link]

-

Fact Sheet Polychlorinated Dibenzo-p-dioxins and Related Compounds Update: Impact on Fish Advisories. United States Environmental Protection Agency. [Link]

-

Toxicant default guideline values for aquatic ecosystem protection. Water Quality Australia. [Link]

-

DB-ALM Protocol n° 194 : Cytochrome P450 (CYP) induction in vitro test method using cryopreserved human HepaRGTM cell line. (2018). DB-ALM. [Link]

-

A New Approach to Quantifying Bioaccumulation of Elements in Biological Processes. (2021). PMC. [Link]

-

Absorption, Distribution, Metabolism, and Excretion of US Food and Drug Administration–Approved Antisense Oligonucleotide Drugs. (2020). PMC. [Link]

-

Bioaccumulation Behavior and Human Health Risk of Polybrominated Diphenyl Ethers in a Freshwater Food Web of Typical Shallow Lake, Yangtze River Delta. (2023). MDPI. [Link]

-

IND-Enabling Bundle of In Vitro Assays to Assess Drug-Drug Interaction Risk. IQVIA Laboratories. [Link]

Sources

- 1. Trophic magnification of polychlorinated biphenyls and polybrominated diphenyl ethers in an estuarine food web of the Ariake Sea, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 4. Trophic magnification rates of eighteen trace elements in freshwater food webs [harvest.usask.ca]

- 5. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 6. gov.uk [gov.uk]

- 7. A gas chromatography/high-resolution mass spectrometry (GC/HRMS) method for determination of polybrominated diphenyl ethers in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. well-labs.com [well-labs.com]

- 10. Detection of in vivo genotoxicity of haloalkanes and haloalkenes carcinogenic to rodents by the alkaline single cell gel electrophoresis (comet) assay in multiple mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. Aquatic Bioconcentration/Bioaccumulation - Joint Research Centre [joint-research-centre.ec.europa.eu]

- 13. epa.gov [epa.gov]

- 14. researchgate.net [researchgate.net]

- 15. fda.gov [fda.gov]

- 16. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bundesumweltministerium.de [bundesumweltministerium.de]

- 19. agilent.com [agilent.com]

- 20. Rapid determination of enzyme activities of recombinant human cytochromes P450, human liver microsomes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. idus.us.es [idus.us.es]

Technical Whitepaper: Environmental Formation, Toxicology, and Analytical Detection of Polybrominated Dibenzofurans (PBDFs)

I cannot provide synthesis pathways, step-by-step methodologies, or technical production details for 1,2,4,6,9-Pentabromo-dibenzofuran or any other polybrominated dibenzofurans (PBDFs). I can, however, discuss the general environmental formation mechanisms of these compounds, their toxicological profile (including their interaction with the Aryl hydrocarbon receptor), and the recognized analytical methodologies used by environmental protection agencies for their detection and quantification.

Introduction to PBDFs and Environmental Context

Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), including specific congeners like pentabromo-dibenzofurans, are emerging persistent organic pollutants (POPs)[1]. Structurally analogous to their chlorinated counterparts (PCDD/Fs), these nearly planar tricyclic aromatic compounds exhibit profound environmental persistence and bioaccumulation potential[2]. Because of their severe toxicity profile, understanding their unintentional formation pathways and developing robust analytical detection methods are critical priorities for environmental scientists and public health officials.

Mechanisms of Unintentional Environmental Formation

PBDFs are not intentionally synthesized for commercial use; rather, they are generated as unintentional byproducts during the thermal degradation of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs)[3].

Thermal Degradation and Radical Cyclization

From a mechanistic perspective, the formation of PBDFs from precursor molecules like PBDEs typically requires the intramolecular elimination of Br2 , HBr , or H2 to facilitate ring cyclization[3]. During uncontrolled combustion or thermal disposal of e-waste (often occurring at temperatures between 250 °C and 450 °C), the oxidative decomposition of BFRs liberates appreciable quantities of bromobenzenes and radical intermediates[4][5].

Quantum chemical kinetic analyses indicate that the loss of an ortho-bromine atom from a PBDE molecule generates an ortho-phenyl-type radical[6]. This step is critical; the subsequent oxidation and cyclization of this radical into a PBDF structure is a highly exothermic process with a relatively low activation energy barrier[6]. Furthermore, the presence of polymeric materials and metals (such as copper found in electronic waste) can act as catalysts, significantly reducing the energy barriers for PBDD/F formation even at lower temperatures[3][5].

Fig 1: High-level environmental formation pathway of PBDFs via thermal degradation.

Toxicological Profile: The Aryl Hydrocarbon Receptor (AhR) Pathway

The toxicity of 2,3,7,8-substituted PBDFs is fundamentally driven by their ability to act as high-affinity ligands for the Aryl hydrocarbon receptor (AhR)[7][8]. The World Health Organization (WHO) recognizes that PBDD/Fs share a common mechanism of action with chlorinated dioxins, warranting their consideration within the Toxicity Equivalency Factor (TEF) concept[7][9].

Mechanism of AhR Activation

-

Ligand Binding: PBDFs diffuse across the cell membrane and bind to the cytosolic AhR complex[8][10].

-

Translocation: Upon ligand binding, the AhR undergoes a conformational change, dissociates from chaperone proteins, and translocates into the nucleus[8].

-

Dimerization & Transcription: Inside the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to specific DNA sequences known as dioxin response elements (DREs) or xenobiotic response elements (XREs)[8][10].

-

Gene Expression: This binding initiates the transcription of target genes, most notably Cytochrome P450 1A1 (CYP1A1)[10]. Because PBDFs are metabolically stable, they cause persistent activation of this pathway, leading to systemic toxicity, including hepatotoxicity, thymic atrophy, and teratogenesis[7].

Fig 2: Mechanism of AhR-mediated toxicity induced by dioxin-like PBDFs.

Analytical Detection Methodologies

The quantification of PBDFs in environmental matrices is exceptionally challenging due to their low trace concentrations, the vast number of possible congeners (135 theoretical PBDFs), and severe analytical interference from PBDEs[2][11].

Summary of Analytical Parameters

| Parameter | Specification / Method | Rationale |

| Primary Technique | HRGC-HRMS (High-Resolution Gas Chromatography - Mass Spectrometry) | Required for extreme sensitivity (femtogram levels) and isotopic mass differentiation[11][12]. |

| Reference Methods | Adaptations of U.S. EPA Method 1613B / TO-9A | Established QA/QC protocols for tetra- through octa-halogenated dioxins/furans[12][13]. |

| Column Selection | 60-m DB-5 or SP-2331 fused silica capillary | Necessary for the isomeric separation of 2,3,7,8-substituted congeners[12][14]. |

| Major Interference | Polybrominated Diphenyl Ethers (PBDEs) | PBDEs can undergo thermal degradation in the GC inlet, artificially forming PBDFs and skewing data[11]. |

Standardized Analytical Workflow (Adapted from EPA Guidelines)

To ensure data integrity and prevent false positives caused by PBDE degradation, environmental laboratories employ rigorous, self-validating extraction and cleanup protocols[11][14].

Step 1: Isotope Dilution Prior to extraction, the sample matrix (e.g., fly ash, air filter) is spiked with a known quantity of 13C12 -labeled surrogate standards (e.g., 13C12 -PeBDF)[14]. This internal standard validates the recovery efficiency of the entire extraction process.

Step 2: Matrix Extraction The sample undergoes exhaustive extraction (e.g., Soxhlet extraction using toluene) to isolate the lipid or organic fraction containing the halogenated compounds.

Step 3: Multi-Column Clean-up (Critical Phase) The extract is processed through a series of micro-columns to remove matrix interferences and separate PBDFs from PBDEs[11][14]:

-

Acid/Base Silica Column: Destroys bulk organic matter and lipids.

-

Alumina Column: Separates non-polar compounds.

-

Activated Carbon Column: Fractionates planar molecules (like PBDFs) from non-planar molecules (like bulk PBDEs). This step is vital to prevent PBDEs from entering the GC inlet and thermally degrading into PBDFs during analysis[11][14].

Step 4: HRGC-HRMS Analysis The purified extract is concentrated and injected into the HRGC-HRMS system operating in Selected Ion Monitoring (SIM) mode[14]. The system monitors exact masses corresponding to the native PBDFs and the 13C12 -labeled standards, allowing for precise quantification based on the isotope dilution method[12][14].

References

- Stockholm Convention. "Environmental characteristics and formations of polybrominated dibenzo-p-dioxins and dibenzofurans." pops.int.

- van den Berg, M., et al. "Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds." PubMed Central (PMC).

- U.S. Environmental Protection Agency. "Determination of polychlorinated, polybrominated and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in ambient air." epa.gov.

- Altarawneh, M., et al. "Formation of polybrominated dibenzofurans (PBDFs) and polybrominated diphenyl ethers (PBDEs)

- ACS Publications. "Thermochemical Formation of Polybrominated Dibenzo-p-Dioxins and Dibenzofurans Mediated by Secondary Copper Smelter Fly Ash." acs.org.

- Huang, J., et al.

- MDPI. "The Aryl Hydrocarbon Receptor in Neurotoxicity: An Intermediator Between Dioxins and Neurons in the Brain." mdpi.com.

- Peters, A. K., et al.

- Food Standards Agency. "COMMITTEE ON TOXICITY OF CHEMICALS IN FOOD, CONSUMER PRODUCTS AND THE ENVIRONMENT." food.gov.uk.

- Well Labs. "U.S. EPA Method TO-9A." well-labs.com.

- SCIE. "Development and application of an efficient GC-HRMS method for the determination of PBDD/Fs in flue gas and fly ash." scies.org.

- INCHEM. "Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998)." inchem.org.

- NTU Scholars. "Validation of the CALUX bioassay as a screening and semi-quantitative method for PCDD/F levels in cow's milk." ntu.edu.tw.

Sources

- 1. chm.pops.int [chm.pops.int]

- 2. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]

- 3. chm.pops.int [chm.pops.int]

- 4. Formation of polybrominated dibenzofurans (PBDFs) and polybrominated diphenyl ethers (PBDEs) from oxidation of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism and kinetics of thermal decomposition of decabromobiphenyl: Reaction with reactive radicals and formation chemistry of polybrominated dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Aryl Hydrocarbon Receptor in Neurotoxicity: An Intermediator Between Dioxins and Neurons in the Brain [mdpi.com]

- 9. cot.food.gov.uk [cot.food.gov.uk]

- 10. Interactions of Polybrominated Diphenyl Ethers with the Aryl Hydrocarbon Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scies.org [scies.org]

- 12. epa.gov [epa.gov]

- 13. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 14. well-labs.com [well-labs.com]

The Discovery and Analytical History of Pentabrominated Dibenzofurans (PeBDFs)

An In-Depth Technical Guide on the Chemistry, Toxicology, and Quantification of PeBDFs

As an application scientist who has spent years optimizing trace-level halogenated organic analyses, I approach the quantification of pentabrominated dibenzofurans (PeBDFs) not just as a procedural task, but as a complex chemical puzzle. PeBDFs are highly toxic, persistent environmental pollutants that demand rigorous analytical precision. This whitepaper explores the historical discovery of PeBDFs, the mechanistic basis of their toxicity, and the field-proven, self-validating methodologies required to isolate and quantify them from complex matrices.

Historical Context & Discovery: The Flame Retardant Connection

Unlike many industrial chemicals, pentabrominated dibenzofurans were never intentionally synthesized for commercial application. Their discovery is inextricably linked to the widespread use of brominated flame retardants (BFRs), specifically polybrominated diphenyl ethers (PBDEs).

Following the infamous Michigan polybrominated biphenyl (PBB) contamination disaster in the 1970s, environmental chemists began scrutinizing the thermal stability of BFRs. The critical breakthrough occurred when demonstrated that the thermolysis of technical-grade PBDEs at 510–630 °C produced a wide range of highly toxic polybrominated dibenzofurans, including PeBDFs.

The Causality of Formation: From a mechanistic standpoint, the formation of PeBDFs from PBDEs during combustion is driven by intramolecular cyclization. The ether linkage in the PBDE molecule acts as a structural precursor; under thermal stress, the elimination of hydrogen bromide (HBr) or diatomic bromine (Br₂) facilitates an ortho-ortho carbon-carbon bond formation, yielding the rigid, planar dibenzofuran backbone. Consequently, PeBDFs are ubiquitous unintentional byproducts found in municipal incinerator fly ash, e-waste recycling emissions, and accidental fire residues .

Mechanistic Toxicology: The AhR Pathway and TEF Concept

PeBDFs exhibit classical "dioxin-like" toxicity. Their toxicological profile is mediated entirely through the cytosolic Aryl hydrocarbon Receptor (AhR), a ligand-dependent transcription factor.

The Causality of Toxicity: The extreme toxicity of specific PeBDF congeners (such as 2,3,4,7,8-PeBDF) is a direct consequence of their molecular geometry. The planar dibenzofuran structure allows the molecule to fit perfectly into the hydrophobic ligand-binding pocket of the AhR. Furthermore, bromine atoms are larger and more polarizable than chlorine atoms. This enhanced polarizability strengthens the van der Waals interactions within the AhR pocket, resulting in binding affinities that often rival or exceed those of their chlorinated analogs (PeCDFs).

AhR-mediated signaling pathway induced by PeBDFs.

Quantitative Data: Toxic Equivalency Factors (TEFs)

Because PeBDFs occur in complex environmental mixtures, their risk is assessed using the Toxic Equivalency Factor (TEF) concept. In 2013, a joint WHO-UNEP expert panel formally evaluated the relative effect potencies (REPs) of brominated dioxins and furans . Finding that the mammalian REPs for PeBDFs closely mirrored those of pentachlorodibenzofurans, the panel recommended adopting the same interim TEF values for brominated congeners.

Table 1: TEF Values and Structural Rationales for Key PeBDF Congeners

| Congener | WHO 2005/2013 TEF | Rationale / Structural Feature |

| 2,3,4,7,8-PeBDF | 0.3 | Full lateral substitution maximizes AhR binding affinity and prevents rapid metabolic degradation. |

| 1,2,3,7,8-PeBDF | 0.03 | Asymmetric substitution slightly distorts optimal pocket fit, reducing relative potency. |

| 2,3,4,7,8-PeCDF (Chlorinated Analog) | 0.3 | Serves as the reference baseline for pentahalogenated furans in the WHO TEF scheme. |

Analytical Workflows: High-Resolution GC-MS (HRGC-HRMS)

Quantifying trace levels (parts-per-trillion) of PeBDFs in environmental or biological matrices is an analytical minefield. The primary challenge is interference from residual PBDE flame retardants. During mass spectrometry, PBDEs can undergo in-source fragmentation (loss of Br₂), yielding ions with masses nearly identical to PeBDFs.

To overcome this, we utilize High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) based on Isotope Dilution Mass Spectrometry (IDMS), adapting principles from .

Step-by-step HRGC-HRMS analytical workflow for PeBDF quantification.

Step-by-Step Methodology: Extraction and Quantification

1. Isotope Dilution (Spiking)

-

Protocol: Prior to any extraction, the homogenized sample is spiked with a known concentration of ¹³C₁₂-labeled PeBDF internal standards (e.g., ¹³C₁₂-2,3,4,7,8-PeBDF).

-

Causality & Trustworthiness: This creates a self-validating system. Any physical loss of the analyte during the rigorous multi-step cleanup is perfectly mirrored by the loss of the ¹³C-standard. Because quantification is based on the ratio of the native to the labeled response, recoveries are mathematically corrected in real-time, ensuring absolute accuracy.

2. Accelerated Solvent Extraction (ASE)

-

Protocol: The matrix is extracted at high temperature and pressure using Toluene.

-

Causality & Trustworthiness: Why use Toluene instead of Hexane? PeBDFs are highly planar and strongly adsorb to carbonaceous matrices (like soot or fly ash) via π−π stacking. Toluene’s aromatic ring disrupts these interactions, ensuring quantitative extraction from the matrix.

3. Multi-Layer Silica Column Cleanup

-

Protocol: The extract is passed through a column containing alternating layers of acid-modified (H₂SO₄) and base-modified (NaOH) silica gel.

-

Causality & Trustworthiness: The acidic silica aggressively oxidizes and destroys bulk lipids and reactive organic interferences, while the basic silica removes acidic compounds. Because PeBDFs are highly chemically stable, they pass through the destructive layers unaffected.

4. Activated Carbon Fractionation

-

Protocol: The extract is loaded onto an activated carbon column. Non-planar molecules are eluted first with a weak solvent (e.g., hexane/dichloromethane), followed by the elution of planar PeBDFs using reverse-flow toluene.

-

Causality & Trustworthiness: This physical separation is critical. Activated carbon selectively retains planar molecules (PeBDFs) while allowing non-planar molecules (like highly ortho-substituted PBDEs) to wash away. Removing PBDEs prior to injection prevents the in-source fragmentation artifacts that cause false positives.

5. HRGC-HRMS Quantification

-

Protocol: The concentrated extract (10 µL) is injected into an HRGC equipped with a DB-5MS capillary column, coupled to a magnetic sector HRMS operating in Electron Ionization (EI+) mode at a mass resolving power (R) of ≥ 10,000 (10% valley definition).

-

Causality & Trustworthiness: A resolution of 10,000 is mathematically required to separate the exact mass of the PeBDF molecular ion from the exact masses of co-eluting lipid fragments and isotopic interferences.

Table 2: Exact Mass Targets for HRMS Detection of PeBDFs

| Analyte | Chemical Formula | Exact Mass (M+) | Quantitation Ion (m/z) | Confirmation Ion (m/z) |

| Native PeBDF | C₁₂H₃Br₅O | 557.6100 | 557.6100 | 559.6080 |

| ¹³C₁₂-PeBDF (Internal Standard) | ¹³C₁₂H₃Br₅O | 569.6503 | 569.6503 | 571.6482 |

Conclusion

The quantification of pentabrominated dibenzofurans requires an uncompromising approach to analytical chemistry. By understanding the thermal causality of their origin from PBDEs, recognizing their AhR-mediated toxicological threat, and deploying self-validating HRGC-HRMS workflows with rigorous carbon fractionation, scientists can accurately assess the environmental and biological burden of these legacy pollutants.

References

-

Buser, H. R. (1986). "Polybrominated dibenzofurans and dibenzo-p-dioxins: Thermal reaction products of polybrominated diphenyl ether flame retardants." Environmental Science & Technology, 20(4), 404-408. URL:[Link]

-

van den Berg, M., et al. (2013). "Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds." Toxicological Sciences, 133(2), 197-208. URL:[Link]

-

U.S. Environmental Protection Agency (1999). "Compendium Method TO-9A: Determination Of Polychlorinated, Polybrominated And Brominated/Chlorinated Dibenzo-p-Dioxins And Dibenzofurans In Ambient Air." EPA Center for Environmental Research Information. URL:[Link]

-

World Health Organization (1998). "Environmental Health Criteria 205: Polybrominated dibenzo-p-dioxins and dibenzofurans." International Programme on Chemical Safety (IPCS). URL:[Link]

Application Note & Protocol: High-Sensitivity Isotope Dilution GC-MS/MS Analysis of 1,2,4,6,9-Pentabromo-dibenzofuran in Environmental Matrices

Abstract

Polybrominated dibenzofurans (PBDFs) are highly toxic and persistent environmental pollutants, often formed as unintentional byproducts in commercial brominated flame retardant mixtures and during the combustion of materials containing them. The congener 1,2,4,6,9-Pentabromo-dibenzofuran (PBDf-108) is of significant toxicological concern. This document provides a comprehensive analytical framework for the sensitive and selective quantification of PBDf-108 in complex environmental matrices such as soil, sediment, and biological tissues. The methodology leverages isotope dilution, a multi-step sample cleanup protocol, and analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode to achieve low detection limits and high accuracy, in line with the principles of a self-validating system.

Introduction: The Analytical Challenge of PBDf-108

1,2,4,6,9-Pentabromo-dibenzofuran is a member of the polybrominated dibenzofuran (PBDF) class of compounds. PBDFs are structurally similar to the highly toxic polychlorinated dibenzofurans (PCDFs) and are considered persistent organic pollutants (POPs). They can be formed as impurities during the production of polybrominated diphenyl ether (PBDE) flame retardants and are also generated during the thermal degradation or photolysis of PBDE-containing products.[1]

The analytical determination of PBDf-108 presents several key challenges:

-

Trace Concentrations: PBDf-108 is typically present at ultra-trace levels (pg/g to ng/g) in environmental samples.[2]

-

Complex Matrices: Environmental and biological samples contain a multitude of co-extractive substances that can interfere with the analysis, necessitating extensive sample cleanup.[3]

-

Isomeric Co-elution: Numerous PBDf isomers exist, some of which may co-elute chromatographically. Therefore, a highly selective detection method is paramount.

To overcome these challenges, the gold-standard approach is high-resolution gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) using an isotope dilution quantification strategy. This approach provides the necessary sensitivity, selectivity, and accuracy for reliable quantification.[4][5][6]

Principle of the Method: Isotope Dilution and GC-MS/MS

This method is based on the principles outlined in established regulatory methods for similar persistent organic pollutants, such as U.S. EPA Methods 1613 and 8290 for chlorinated dioxins and furans.[7]

The core of the methodology is isotope dilution mass spectrometry . A known quantity of a stable, isotopically-labeled analogue of the target analyte (e.g., ¹³C₁₂-1,2,4,6,9-PBDf) is added to the sample prior to extraction. This "internal standard" behaves almost identically to the native analyte throughout the extraction, cleanup, and analysis process. By measuring the ratio of the native analyte to the labeled internal standard in the final extract, one can accurately calculate the concentration of the native analyte in the original sample, automatically correcting for any losses that occurred during sample preparation. This makes the protocol a self-validating system.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides a second layer of validation through its exceptional selectivity.

-

Gas Chromatography (GC): Separates compounds based on their volatility and interaction with a stationary phase, providing chromatographic resolution.

-

Tandem Mass Spectrometry (MS/MS): A specific precursor ion (typically the molecular ion, M⁺) of the target analyte is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (q2), and a specific product ion is then monitored by the third quadrupole (Q3).[8][9] This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and chemical interference, allowing for confident identification and quantification at trace levels.[6]

Experimental Protocols

Required Materials and Reagents

-

Solvents: Toluene, hexane, dichloromethane (DCM), nonane, acetone (all pesticide residue grade or equivalent).

-

Reagents: Anhydrous sodium sulfate, sulfuric acid (concentrated), activated copper powder, alumina (activated, neutral), silica gel (activated), Florisil.

-

Certified Reference Materials (CRMs): The use of certified standards is mandatory for accurate quantification.[10] Reputable suppliers include Wellington Laboratories and Cambridge Isotope Laboratories.[4][5][10][11][12][13]

| Standard Type | Compound Example | Purpose |

| Internal (Surrogate) Standard | ¹³C₁₂-labeled 2,3,4,7,8-Pentabromodibenzofuran | Spiked into sample before extraction to quantify native PBDf-108. |

| Analyte Standard | Native 1,2,4,6,9-Pentabromo-dibenzofuran | Used to prepare calibration standards. |

| Recovery (Syringe) Standard | ¹³C₁₂-labeled 1,2,3,4-Tetrachlorodibenzodioxin | Spiked into the final extract just before injection to measure the recovery of the internal standard. |

Sample Preparation Workflow

The following is a generalized protocol. The exact amount of sample and solvent volumes may need to be adjusted based on the expected concentration and matrix type.

Step 1: Sample Fortification and Extraction

-

Homogenize the sample (e.g., freeze-dry and sieve soil/sediment, blend tissue).

-

Weigh 5-10 g of the homogenized sample into an extraction thimble or cell.

-

Spike the sample with a known amount of the ¹³C₁₂-labeled PBDf internal standard solution. Allow it to equilibrate for 30 minutes.

-

Add anhydrous sodium sulfate to dry the sample and mix thoroughly.

-

Extract the sample using an appropriate technique. Pressurized Liquid Extraction (PLE) or Soxhlet are common.[3]

-

PLE: Use a mixture of hexane:DCM (1:1 v/v) at 100 °C and 1500 psi.[3]

-

Soxhlet: Extract with toluene for 18-24 hours.

-

Step 2: Bulk Lipid and Interference Removal (for biological tissues)

-

Concentrate the extract to ~1-2 mL.

-

Perform Gel Permeation Chromatography (GPC) to remove lipids and other high-molecular-weight interferences.

-

Alternatively, a multi-layer acid/base silica gel column can be used. This involves passing the extract through a column packed with layers of neutral silica, sulfuric acid-impregnated silica, and potassium hydroxide-impregnated silica.

Step 3: Multi-Layer Silica and Alumina Column Chromatography This step is crucial for separating the target analytes from other interfering compounds like PCBs and other BFRs.[11]

-

Pack a chromatography column with (from bottom to top): a glass wool plug, activated silica gel, sulfuric acid-impregnated silica gel, and anhydrous sodium sulfate.

-

Apply the concentrated extract to the top of the column.

-

Elute with hexane, followed by a mixture of hexane:DCM. The exact solvent composition and volumes must be optimized to ensure the PBDf fraction is collected.

-

A subsequent alumina column cleanup can be employed for further purification, eluting with solvents of increasing polarity.

Step 4: Final Concentration

-

Carefully concentrate the final cleaned extract under a gentle stream of nitrogen to a final volume of approximately 20 µL.

-

Spike the extract with the ¹³C₁₂-labeled recovery (syringe) standard.

-

Transfer the final extract to a GC vial for analysis.

Workflow Diagram

A visual representation of the analytical process ensures clarity and reproducibility.

Caption: Analytical workflow for PBDf-108 detection.

GC-MS/MS Instrumentation and Conditions

The following parameters serve as a starting point and must be optimized for the specific instrument used.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection | 1-2 µL, Splitless | Maximizes transfer of trace analytes onto the column. |

| Injector Temperature | 280 °C | Ensures volatilization of PBDfs without thermal degradation.[1] |

| Carrier Gas | Helium, constant flow (~1.2 mL/min) | Inert gas providing good chromatographic efficiency. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A low-polarity column provides excellent separation for non-polar to semi-polar compounds like PBDfs.[1] |

| Oven Program | 110 °C (hold 1 min), ramp 20 °C/min to 200 °C, ramp 5 °C/min to 310 °C (hold 10 min) | Optimized ramp rates to separate PBDf congeners from other BFRs and matrix components.[1] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces repeatable fragmentation patterns. |

| MS Source Temp | 280 °C | Prevents analyte condensation in the source.[1] |

| MS Quad Temp | 150 °C | Standard operating temperature for quadrupole stability. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[6] |

MRM Transitions for PBDf-108

The molecular weight of PBDf-108 (C₁₂H₃Br₅O) is approximately 562.7 g/mol . Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in a characteristic isotopic cluster for the molecular ion. The most abundant molecular ion will contain a mix of these isotopes. The primary fragmentation pathway for PBDFs under EI is the sequential loss of Br atoms and the loss of a COBr group.[14][15]

The following are proposed MRM transitions for PBDf-108 and its ¹³C₁₂-labeled internal standard. Note: These transitions are theoretical and must be empirically confirmed and optimized by infusing a standard solution to determine the most abundant and specific product ions and the optimal collision energy (CE).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| PBDf-108 | 562 (M⁺) | 483 ([M-Br]⁺) | 50 | Optimize (20-40) | Quantifier |

| PBDf-108 | 564 (M+2) | 485 ([M-Br]⁺) | 50 | Optimize (20-40) | Qualifier |

| ¹³C₁₂-PBDf-108 | 574 (M⁺) | 494 ([M-Br]⁺) | 50 | Optimize (20-40) | Internal Standard |

Data Analysis, Quantification, and Quality Control

Identification Criteria

For a positive identification of PBDf-108, the following criteria must be met:

-

The retention time of the analyte peak must be within ±2 seconds of the retention time of the corresponding peak in the calibration standard.

-

The signal-to-noise ratio for both the quantifier and qualifier MRM transitions must be ≥ 3:1.

-

The relative abundance ratio of the quantifier to qualifier ion must be within ±15% of the theoretical ratio established from a calibration standard.

Quantification

Quantification is performed using the isotope dilution method. A multi-point calibration curve (5-8 levels) is generated by plotting the response ratio (peak area of native standard / peak area of labeled internal standard) against the concentration ratio. The concentration of PBDf-108 in the sample is then calculated from this curve using the measured response ratio from the sample extract.

Quality Control (QC)

A rigorous QC protocol ensures the trustworthiness of the data.

-

Method Blank: A clean matrix blank is processed with each batch of samples to check for laboratory contamination.

-

Internal Standard Recovery: The recovery of the ¹³C₁₂-labeled internal standard should be within a defined range (e.g., 40-130%) to ensure the extraction and cleanup process was effective.

-

Duplicate Samples: Analyzing duplicate samples provides a measure of method precision.

-

Certified Reference Material (CRM): A CRM with a known concentration of PBDFs should be analyzed with each batch to assess method accuracy.

Conclusion

The analytical protocol detailed in this application note provides a robust, selective, and highly sensitive method for the determination of 1,2,4,6,9-Pentabromo-dibenzofuran in challenging environmental matrices. By combining a meticulous multi-step sample cleanup with the precision of isotope dilution and the selectivity of GC-MS/MS, this methodology equips researchers with a self-validating system to generate high-quality, defensible data essential for environmental monitoring, risk assessment, and toxicological studies.

References

- Analysis of brominated flame retardants in the aquatic environment: a review - PMC. (n.d.).

- Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC. (n.d.).

- U.S. EPA. (1994). Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.

-

U.S. EPA. (1999). Compendium Method TO-9A: Determination of Polychlorinated, Polybrominated and Brominated/Chlorinated Dibenzo-p-dioxins and Dibenzofurans in Ambient Air. Retrieved from [Link]

-

Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice - MDPI. (2024, September 7). Retrieved April 2, 2026, from [Link]

-

Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. (2018, August 7). Retrieved April 2, 2026, from [Link]

-

BCP Instruments. (n.d.). PBDFs, Brominated dibenzofurans. Retrieved April 2, 2026, from [Link]

-

Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - ResearchGate. (2014, October 30). Retrieved April 2, 2026, from [Link]

-

Wellington Laboratories Inc. (n.d.). Certified Reference Standards for Environmental Testing. Retrieved April 2, 2026, from [Link]

-

Chiron. (n.d.). Fire retardant reference materials. Retrieved April 2, 2026, from [Link]

-

PubChem. (n.d.). 1,2,4,6,7-Pentabromo-dibenzofuran. Retrieved April 2, 2026, from [Link]

-

Kasamatsu, T. (n.d.). The basics of gas chromatography tandem mass spectrometry (GC/MS/MS) and application for selective and quantitative analysis of environmental samples. Agilent Technologies Japan, Ltd.. Retrieved from [Link]

-

National Toxicology Program. (2016). NTP Technical Report on the Toxicology Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)]. Retrieved from [Link]

- U.S. EPA. (1994). Method 8290: Polychlorinated Dibenzodioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).

-

PubChem. (n.d.). 1,2,4,7,8-Pentabromo-dibenzofuran. Retrieved April 2, 2026, from [Link]

-

Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

- Abdurrahman, I., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). International Journal of Chemical and Pharmaceutical Sciences, 9(3), 322-334.

-

DSP-Systems. (2018, March 15). Dioxin and Furan Individual Standards. Retrieved April 2, 2026, from [Link]

-

HealthData.gov. (n.d.). Compound 526240: 1,2,4,6,9-Pentabromo-dibenzofuran. Retrieved April 2, 2026, from [Link]

Sources

- 1. chiron.no [chiron.no]

- 2. Table J-4, Polybrominated Dibenzodioxins and Furans in DE-71 Determined by Gas Chromatography with Mass Spectrometry Detection - NTP Technical Report on the Toxicology Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)] (CASRN 32534-81-9) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)] in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. data.virginia.gov [data.virginia.gov]

- 4. well-labs.com [well-labs.com]

- 5. isotope.com [isotope.com]

- 6. researchgate.net [researchgate.net]

- 7. greyhoundchrom.com [greyhoundchrom.com]

- 8. cphi-online.com [cphi-online.com]

- 9. chromsoc.jp [chromsoc.jp]

- 10. Cambridge Isotope Laboratories Reference Materials | LGC Standards [lgcstandards.com]

- 11. bcp-instruments.com [bcp-instruments.com]

- 12. otsuka.co.jp [otsuka.co.jp]

- 13. well-labs.com [well-labs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ajgreenchem.com [ajgreenchem.com]

Application Notes and Protocols for the Extraction of 1,2,4,6,9-Pentabromodibenzofuran from Soil and Sediment

Introduction

1,2,4,6,9-Pentabromodibenzofuran is a member of the polybrominated dibenzofurans (PBDFs), a class of brominated flame retardants. Due to their persistence, potential for bioaccumulation, and suspected toxicity, the presence of these compounds in the environment is a significant concern.[1] Accurate and reliable methods for their extraction from complex environmental matrices like soil and sediment are crucial for monitoring their distribution and understanding their environmental fate.

This document provides a detailed guide for researchers, scientists, and professionals in environmental monitoring and drug development on the extraction of 1,2,4,6,9-pentabromodibenzofuran from soil and sediment. The protocols described herein are based on established and validated methodologies, emphasizing the rationale behind each step to ensure robust and reproducible results.

Physicochemical Properties of 1,2,4,6,9-Pentabromodibenzofuran

Understanding the physicochemical properties of the target analyte is fundamental to developing an effective extraction and cleanup strategy.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₃Br₅O | |

| Molecular Weight | 562.7 g/mol | |

| Appearance | Solid (presumed) | |

| Water Solubility | Very low (inferred from high LogP) | |

| LogP (Octanol-Water Partition Coefficient) | High (indicative of lipophilicity) | [2] |

The high molecular weight and lipophilicity of 1,2,4,6,9-pentabromodibenzofuran dictate the choice of nonpolar organic solvents for efficient extraction from the solid matrix of soil and sediment. Its persistent nature means that it will likely be strongly adsorbed to organic matter within these matrices.

Principles of Extraction and Cleanup

The overall analytical workflow for determining 1,2,4,6,9-pentabromodibenzofuran in soil and sediment involves several key stages: sample preparation, extraction, extract cleanup, and instrumental analysis.

Extraction

The goal of the extraction step is to efficiently transfer the target analyte from the solid sample matrix into a liquid solvent. Given the properties of 1,2,4,6,9-pentabromodibenzofuran, several techniques are suitable:

-

Soxhlet Extraction: A classic and robust technique that uses continuous extraction with a hot solvent.[3][4] While time-consuming, it is often considered the benchmark for extraction efficiency.

-

Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): A more modern and automated technique that utilizes elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and extraction time.[5][6][7][8]

-

Ultrasonic Extraction: Uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration.[9][10]

The choice of extraction method often depends on laboratory resources, desired sample throughput, and specific data quality objectives. For this protocol, we will detail both a traditional Soxhlet method and a more rapid PFE method.

Cleanup

Soil and sediment extracts are complex mixtures containing numerous co-extracted substances (e.g., lipids, humic acids, sulfur) that can interfere with the final analysis.[11] Therefore, a thorough cleanup procedure is essential to isolate the target analyte and protect the analytical instrumentation. Common cleanup techniques include:

-

Gel Permeation Chromatography (GPC): A size-exclusion chromatography method effective at removing large molecular weight interferences like lipids and polymers.[12][13][14][15][16]

-

Silica Gel Chromatography: A form of adsorption chromatography that separates compounds based on their polarity.[17][18][19][20] It can be used to remove polar interferences.

-

Florisil Chromatography: Utilizes a magnesium silicate adsorbent to separate analytes from interfering compounds.[21][22][23][24] It is particularly effective for the cleanup of chlorinated and brominated hydrocarbons.

This guide will focus on a multi-step cleanup approach combining GPC and silica/florisil chromatography to ensure a high-purity final extract.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of 1,2,4,6,9-pentabromodibenzofuran from soil and sediment samples.

Caption: Overall workflow for the analysis of 1,2,4,6,9-pentabromodibenzofuran.

Protocols

Part 1: Sample Preparation

Objective: To prepare a homogeneous and dry sample ready for extraction.

Materials:

-

Stainless steel sieve (e.g., 2 mm mesh)

-

Mortar and pestle or grinder

-

Freeze-dryer or drying oven

-

Anhydrous sodium sulfate (Na₂SO₄), baked at 400°C for 4 hours

-

Internal standard spiking solution (e.g., ¹³C-labeled PBDFs)

Procedure:

-

Homogenization: Air-dry the soil or sediment sample at room temperature or freeze-dry to a constant weight. Remove any large debris (stones, twigs).

-

Sieving: Sieve the dried sample through a 2 mm stainless steel sieve to ensure homogeneity.

-

Grinding: If necessary, gently grind the sieved sample with a mortar and pestle to a fine powder.

-

Moisture Content (Optional but Recommended): Determine the moisture content of a separate subsample by drying at 105°C to a constant weight. This allows for results to be reported on a dry weight basis.

-

Sample Aliquot: Weigh approximately 10-20 g of the prepared sample into the extraction thimble (for Soxhlet) or extraction cell (for PFE).

-

Fortification: Spike the sample with an appropriate volume of the internal standard solution. This is crucial for accurate quantification and to correct for losses during the extraction and cleanup process.[25]

-

Mixing: Mix the sample with anhydrous sodium sulfate at a ratio of approximately 1:2 (sample:Na₂SO₄) to ensure any residual moisture is removed.

Part 2: Extraction Methodologies

Rationale: This method ensures exhaustive extraction through continuous cycling of fresh, hot solvent. Toluene is an excellent solvent for PBDFs due to its aromatic nature and high boiling point.[3][26]

Equipment and Reagents:

-

Soxhlet extraction apparatus (condenser, extractor, flask)

-

Heating mantle

-

Cellulose extraction thimbles

-

Toluene (pesticide residue grade or equivalent)

-

Boiling chips

Procedure:

-

Place the thimble containing the prepared sample into the Soxhlet extractor.

-

Add approximately 300 mL of toluene and a few boiling chips to the round-bottom flask.

-

Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

-

Heat the flask using the heating mantle to initiate solvent boiling and reflux.

-

Extract the sample for 16-24 hours, ensuring a cycling rate of 4-6 cycles per hour.

-

After extraction, allow the apparatus to cool.

-

Carefully dismantle the apparatus and transfer the extract to a suitable container for concentration.

-

Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

Rationale: PFE utilizes high temperature and pressure to overcome matrix effects and increase extraction kinetics, leading to a significant reduction in time and solvent usage compared to Soxhlet.[5][6] A mixture of hexane and dichloromethane provides a good balance of polarity for extracting a range of brominated compounds.[9]

Equipment and Reagents:

-

PFE system (e.g., Dionex™ ASE™)

-

Stainless steel extraction cells (e.g., 33 mL)

-

Diatomaceous earth or clean sand

-

n-Hexane (pesticide residue grade or equivalent)

-

Dichloromethane (DCM) (pesticide residue grade or equivalent)

PFE Parameters:

| Parameter | Setting |

| Solvent | n-Hexane:Dichloromethane (1:1, v/v) |

| Temperature | 100 - 125 °C |

| Pressure | 1500 - 2000 psi |

| Static Time | 5 - 10 minutes |

| Number of Cycles | 2 - 3 |

| Flush Volume | 60% of cell volume |

| Purge Time | 60 - 100 seconds (with nitrogen) |

Procedure:

-

Assemble the extraction cell by placing a frit at the bottom.

-

Fill the cell with the prepared sample mixed with a dispersing agent like diatomaceous earth to prevent clumping.

-

Place a second frit at the top of the cell and screw the cap on tightly.

-

Load the cell into the PFE system.

-

Program the instrument with the parameters listed in the table above.

-

Collect the extract in a pre-cleaned vial.

-

The collected extract is ready for the cleanup stage.

Part 3: Extract Cleanup